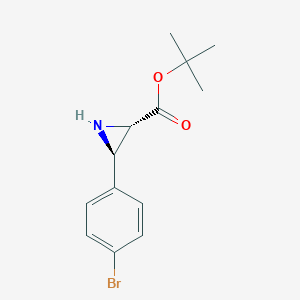
Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate is a useful research compound. Its molecular formula is C13H16BrNO2 and its molecular weight is 298.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate, a compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol, is of significant interest in medicinal chemistry due to its unique aziridine structure and potential biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.
Chemical Structure and Synthesis
The compound features a tert-butyl group and a 4-bromophenyl substituent attached to an aziridine ring. The aziridine structure is characterized by a three-membered nitrogen-containing ring, which is known for its reactivity and ability to undergo various chemical transformations.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The synthesis routes are crucial for optimizing yield and purity, which directly influence biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of more complex structures that may exhibit enhanced biological properties.
Antimicrobial Activity
Recent studies have indicated that aziridine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory | |
| This compound | Escherichia coli | Inhibitory |
Cytotoxicity Studies
In vitro cytotoxicity studies have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer agents.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of this compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency against cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant bacteria. The findings confirmed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics .
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-(4-bromophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1 |
InChI Key |
GRXWSFQIYGHTOU-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















